molecular formula C14H13N3O3 B5241286 ethyl 4-[(2-pyrazinylcarbonyl)amino]benzoate

ethyl 4-[(2-pyrazinylcarbonyl)amino]benzoate

Cat. No.: B5241286
M. Wt: 271.27 g/mol
InChI Key: VENBNUJBCZQMCG-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-pyrazinylcarbonyl)amino]benzoate is an organic compound with the molecular formula C14H13N3O3. It is a derivative of benzoic acid and pyrazine, and it is known for its applications in various fields of scientific research and industry.

Properties

IUPAC Name

ethyl 4-(pyrazine-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-20-14(19)10-3-5-11(6-4-10)17-13(18)12-9-15-7-8-16-12/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENBNUJBCZQMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-pyrazinylcarbonyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2-pyrazinecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-pyrazinylcarbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(2-pyrazinylcarbonyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(2-pyrazinylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of benzoic acid and pyrazine moieties, which confer distinct chemical and biological properties.

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